Computational Lipophilicity (XLogP3) of 2-(Piperazin-1-ylmethyl)thiazole vs. 4-Substituted Isomer
The computed lipophilicity (XLogP3) of 2-(piperazin-1-ylmethyl)thiazole is 0.2, indicating a balanced hydrophilicity/lipophilicity profile favorable for central nervous system (CNS) permeability and aqueous solubility. In contrast, the 4-substituted isomer, 4-(piperazin-1-ylmethyl)thiazole (CAS 933737-25-8), lacks a computed XLogP3 value in authoritative databases, but its distinct substitution pattern alters the electron density around the thiazole nitrogen, which can impact binding to biological targets [1][2].
| Evidence Dimension | Computational lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 4-(Piperazin-1-ylmethyl)thiazole (CAS 933737-25-8): No computed XLogP3 available in PubChem |
| Quantified Difference | N/A (direct comparison not possible due to missing data) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The XLogP3 value of 0.2 suggests potential for good blood-brain barrier penetration and aqueous solubility, which is a critical differentiator when selecting a building block for CNS-targeted drug discovery programs.
- [1] PubChem. (2025). Compound Summary: 1-[(1,3-Thiazol-2-yl)methyl]piperazine. CID 53440446. View Source
- [2] PubChem. (2025). Compound Summary: 4-(Piperazin-1-ylmethyl)-1,3-thiazole. CID 28781798. View Source
